molecular formula C24H25N5O2S B2977389 (E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea CAS No. 955683-06-4

(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

Cat. No. B2977389
CAS RN: 955683-06-4
M. Wt: 447.56
InChI Key: BAIOSLJDQPDADS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives and has a unique chemical structure that makes it suitable for various scientific studies.

Scientific Research Applications

Anticonvulsant Activity

This compound has been designed and synthesized for potential use as an anticonvulsant agent. It has been evaluated for its efficacy in seizure tests such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests . The compound exhibited marked anticonvulsant activity, suggesting its potential as a therapeutic agent for epilepsy.

Antidepressant Properties

In addition to its anticonvulsant effects, this compound has shown promising results as an antidepressant. It displayed better antidepressant activity than the standard drug fluoxetine in comparative studies . This indicates its dual therapeutic potential in the treatment of both epilepsy and depression.

Neuroprotective Effects

The neuroprotective properties of this compound are inferred from its ability to protect against seizures induced by various models, including those induced by 3-mercaptopropionic acid and thiosemicarbazide . This broad spectrum of anticonvulsant activity suggests that it may also confer neuroprotection.

Sub-Acute Toxicity Studies

Safety is a critical aspect of any therapeutic agent. This compound has been subjected to sub-acute toxicity studies and appeared as a non-toxic chemical entity . This is crucial for its consideration in further drug development processes.

Status Epilepticus Protection

The compound has shown considerable protection against pilocarpine-induced status epilepticus in rats . Status epilepticus is a severe and life-threatening form of epilepsy, and the ability to protect against it highlights the compound’s potential for emergency therapeutic applications.

Broad Spectrum Anticonvulsant

The compound’s broad spectrum of anticonvulsant activity is demonstrated by its attenuation of seizures in various seizure models . This suggests that it could be effective in treating different types of seizure disorders, making it a versatile candidate for further research.

properties

IUPAC Name

1-phenyl-3-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c30-22(21-18-32-24(26-21)27-23(31)25-20-11-5-2-6-12-20)29-16-14-28(15-17-29)13-7-10-19-8-3-1-4-9-19/h1-12,18H,13-17H2,(H2,25,26,27,31)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIOSLJDQPDADS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

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